5-nitro-1H-1,2,3-benzotriazol-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

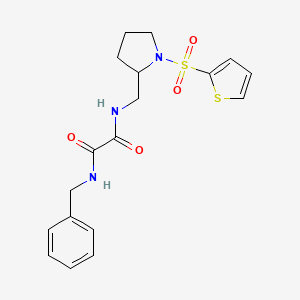

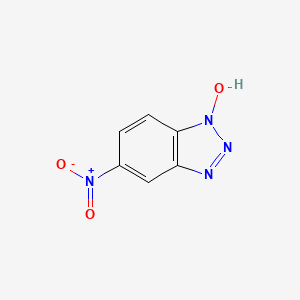

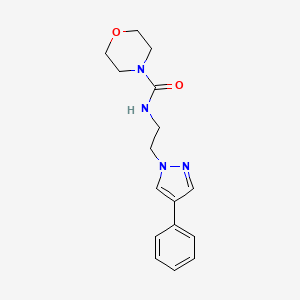

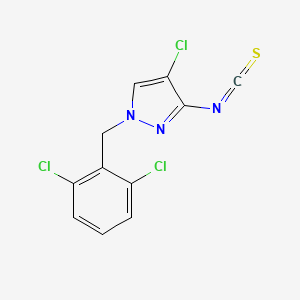

5-nitro-1H-1,2,3-benzotriazol-1-ol is a chemical compound with the CAS Number: 64352-55-2 . Its molecular weight is 180.12 . The IUPAC name for this compound is 5-nitro-1H-1,2,3-benzotriazol-1-ol .

Molecular Structure Analysis

The InChI code for 5-nitro-1H-1,2,3-benzotriazol-1-ol is 1S/C6H4N4O3/c11-9-6-2-1-4 (10 (12)13)3-5 (6)7-8-9/h1-3,11H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Energetic Materials

5-nitro-1H-1,2,3-benzotriazol-1-ol and its derivatives have been studied for their potential as energetic materials . These compounds have been found to have high energy, low sensitivity, and high oxygen balance, making them promising candidates for new explosives .

Detonation Performance

The detonation performance of these compounds has been studied extensively. For example, the detonation velocities, detonation pressures, and specific impulses of these compounds have been calculated and compared . This information is crucial for understanding the potential of these compounds as explosives.

Sensitivity Studies

The sensitivity of these compounds to various stimuli such as impact and friction has been studied . Understanding the sensitivity of these compounds is important for ensuring their safe handling and use.

Design of Derivatives

Researchers have designed several derivatives of 5-nitro-1H-1,2,3-benzotriazol-1-ol to study their energetic properties, detonation performance, and sensitivity . The introduction of different substituents can lead to changes in these properties, providing routes for the improvement of energetic materials .

Corrosion Inhibition

While not specific to 5-nitro-1H-1,2,3-benzotriazol-1-ol, benzotriazole-based compounds are known to be used as corrosion inhibitors for copper and copper alloys . It’s possible that 5-nitro-1H-1,2,3-benzotriazol-1-ol could have similar applications.

Pharmaceutical Applications

Again, while not specific to 5-nitro-1H-1,2,3-benzotriazol-1-ol, benzotriazole-based compounds are associated with diverse pharmacological properties . This structural motif is highly useful for new drug discovery .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzotriazole derivatives, in general, have been known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

Benzotriazole derivatives exhibit four major properties that interplay and are responsible for their synthetic versatility :

These properties suggest that 5-nitro-1H-1,2,3-benzotriazol-1-ol could interact with its targets in a similar manner, leading to changes in the target’s function or structure .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of benzotriazole derivatives, such as their stability under a variety of conditions and long shelf-life, suggest that they may have favorable pharmacokinetic properties .

Result of Action

Benzotriazole derivatives have been found to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that 5-nitro-1H-1,2,3-benzotriazol-1-ol may have similar effects.

Action Environment

Benzotriazole derivatives are known for their stability under a variety of conditions , suggesting that they may be relatively resistant to environmental influences.

Propiedades

IUPAC Name |

1-hydroxy-5-nitrobenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-9-6-2-1-4(10(12)13)3-5(6)7-8-9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFJCEGMFWISPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-1,2,3-benzotriazol-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)

![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)

![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)